5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
Description
5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications across various fields. The compound's multifunctional groups make it a valuable subject of study in synthetic chemistry, biology, and industrial applications.
Properties
IUPAC Name |
5-bromo-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN4O/c18-14-7-13(8-20)17(22-9-14)23-5-2-12(3-6-23)11-24-16-1-4-21-10-15(16)19/h1,4,7,9-10,12H,2-3,5-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZACDMROGYWBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=C(C=N3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves multiple steps:
Halogenation: : Introduction of a bromine atom into the pyridine ring.
Ether Formation: : Reaction of the 3-chloropyridine with an appropriate alcohol to form the ether group.
Piperidine Addition: : Attachment of the piperidine ring to the etherified pyridine derivative.
Nitrile Introduction: : Incorporation of the nitrile group through suitable reagents.
The reactions typically require specific catalysts and solvents to ensure the desired transformations occur with high yield and purity. Conditions such as temperature, pressure, and time are meticulously controlled to optimize the synthesis.
Industrial Production Methods: For industrial-scale production, the process involves:
Large-scale reactors: : Use of continuous flow reactors for efficient and scalable synthesis.
Advanced Purification: : Techniques such as chromatography and crystallization to ensure high purity.
Automation: : Integration of automated systems to monitor and control reaction parameters, ensuring consistency and safety.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : Converts it to different functional derivatives.
Reduction: : Reduces specific groups while retaining core structure.
Substitution: : Substitutes functional groups with other moieties for diversified functionality.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: : Reagents like alkyl halides or acyl chlorides, often in the presence of catalysts.
Major Products Formed
Oxidation: : Produces oxidized derivatives, often altering the bromine or nitrile groups.
Reduction: : Results in reduced pyridine derivatives, sometimes modifying the ether linkage.
Substitution: : Yields compounds with varied functional groups, enhancing biological activity or stability.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit promising anticancer properties. 5-Bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has been studied for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies suggest that compounds with a similar structure can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
1.2 Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural components, particularly the chloropyridine moiety, enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have demonstrated effectiveness against various strains of bacteria and fungi, indicating its potential use in developing new antibiotics .
1.3 Neurological Applications
The piperidine ring present in the compound is known for its role in modulating neurotransmitter systems. Research suggests that compounds containing piperidine can act as effective agents for treating neurological disorders such as depression and anxiety. The unique structure of this compound may enhance its binding affinity to neurotransmitter receptors, providing a basis for further pharmacological exploration .
Agrochemical Applications
2.1 Fungicidal Activity
The compound's unique chemical structure positions it as a candidate for fungicide development. Similar pyridine derivatives have been documented to exhibit fungicidal properties against a variety of plant pathogens. The incorporation of the chloropyridine group may enhance its efficacy by interfering with fungal metabolic processes .
2.2 Herbicide Development
Research into the herbicidal potential of this compound is ongoing, focusing on its ability to inhibit specific enzymes involved in plant growth regulation. Initial studies show promise in selectively targeting weed species while minimizing harm to crop plants, suggesting a dual application as both herbicide and fungicide .
Material Science Applications
3.1 Synthesis of Advanced Materials
The compound can serve as a precursor for synthesizing advanced materials, particularly in creating polymers or nanomaterials with specific electronic or optical properties. Its functional groups allow for further modification and integration into composite materials used in electronics or photonics .
3.2 Catalysis
Research indicates that compounds similar to this compound can act as catalysts in various chemical reactions, including cross-coupling reactions essential for organic synthesis. The presence of bromine and nitrogen atoms enhances catalytic activity by providing unique coordination sites for metal catalysts .
Case Studies and Research Findings
Mechanism of Action
Mechanism: The compound interacts with molecular targets through:
Binding Affinity: : High affinity for specific receptors or enzymes.
Pathway Modulation: : Alters biological pathways by inhibiting or activating targets.
Molecular Targets and Pathways
Receptors: : Binds to specific receptors influencing signal transduction.
Enzymes: : Inhibits enzymes, thereby modulating metabolic pathways.
Comparison with Similar Compounds
5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile stands out due to its unique bromine and nitrile groups, providing distinct chemical reactivity and biological activity compared to similar compounds.
Similar Compounds
4-(3-chloropyridin-4-yl)methoxypiperidine: : Lacks the bromine group, altering its chemical properties.
5-bromo-2-methylpyridine-3-carbonitrile: : Lacks the ether linkage, influencing biological activity.
3-chloro-4-(piperidin-1-yl)pyridine: : Different positioning of functional groups, resulting in varied reactivity.
The distinct combination of functional groups in this compound offers enhanced versatility and potential in scientific research.
Biological Activity
5-Bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex synthetic organic compound with potential pharmacological applications. Its structure features a piperidine ring, a chloropyridine moiety, and a carbonitrile group, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloropyridine and piperidine groups enhances its binding affinity and specificity, potentially leading to modulation of biological pathways.
Antiparasitic Activity
Research has demonstrated that derivatives similar to 5-bromo compounds exhibit significant antiparasitic effects. For instance, a study indicated that modifications in pyridine derivatives could enhance their efficacy against parasitic infections, with some compounds showing EC50 values as low as .
Anticancer Properties
Compounds containing similar structural motifs have been evaluated for anticancer activity. A series of piperidine derivatives showed promising results in inhibiting tumor growth in various cancer cell lines, highlighting their potential as anticancer agents .
Antibacterial and Enzyme Inhibition
The compound's structural components suggest potential antibacterial properties. In vitro studies have indicated that piperidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for bacterial survival .
Research Findings
Case Studies
- Antiparasitic Screening : A screening of a chemical library identified several compounds with anthelmintic activity using Caenorhabditis elegans as a model organism. The tested compounds demonstrated significant lethality at concentrations between , suggesting that modifications in the structure could enhance efficacy .
- Cancer Cell Line Studies : In vitro studies on piperidine derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cells, with some compounds achieving IC50 values below .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
